An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-8-methoxy-1,5-naphthyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-8-methoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-8-methoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to other biologically active naphthyridine derivatives, this molecule is a candidate for the development of novel therapeutics. This document consolidates available data on its chemical and physical characteristics, outlines experimental protocols for their determination, and discusses its potential biological relevance. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms. The 1,5-naphthyridine scaffold, in particular, is a core structural motif in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents, such as bromine and a methoxy group, at specific positions on the naphthyridine ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. 3-Bromo-8-methoxy-1,5-naphthyridine is one such derivative with potential for further investigation as a lead compound in drug development programs. This guide aims to provide a detailed summary of its fundamental physicochemical properties to aid researchers in their studies.
Physicochemical Properties
A summary of the available quantitative data for 3-Bromo-8-methoxy-1,5-naphthyridine is presented below. It is important to note that while some experimental data is available, other values are based on predictions for closely related compounds and should be considered as estimates.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 97267-63-5 | [1][2][3] |
| Molecular Formula | C₉H₇BrN₂O | [1][2][3] |
| Molecular Weight | 239.07 g/mol | [2][3] |
| Appearance | Solid (predicted) | General knowledge |
| Boiling Point | 296.4 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 133.1 ± 25.9 °C | [1] |
Solubility and Partition Coefficient
| Property | Value (Estimated) | Source |
| Melting Point | 107-108 °C (for 3-bromo-1,5-naphthyridine) | [4][5] |
| pKa (Predicted) | 1.43 ± 0.10 (for 3-bromo-1,5-naphthyridine) | [5] |
| XLogP3 (Computed) | 2.3 (for 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine) | [6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 3-Bromo-8-methoxy-1,5-naphthythyridine are not available for this specific compound. However, the following are generalized, standard laboratory procedures that can be readily adapted by researchers.
Synthesis of 1,5-Naphthyridine Derivatives
The synthesis of substituted 1,5-naphthyridines can be achieved through various established methods. One common approach is the Skraup synthesis, which involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent, and sulfuric acid. Modifications of this reaction, such as using different starting materials and catalysts, can be employed to introduce desired substituents. For instance, starting with a methoxy-substituted 3-aminopyridine and employing a brominating agent during the synthesis or as a subsequent step can yield 3-Bromo-8-methoxy-1,5-naphthyridine.[7][8]
A generalized workflow for the synthesis and purification is depicted below:
Caption: Generalized workflow for the synthesis of 1,5-naphthyridine derivatives.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to approximately 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid particle melts (the end of the melting range).
-
For a pure compound, the melting range should be narrow (typically 1-2 °C).
Caption: Experimental workflow for melting point determination.
Determination of Solubility
The solubility of a compound in various solvents is a critical parameter, especially in the context of drug development.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.
-
Seal the vial and place it in a constant temperature shaker or water bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Caption: Workflow for solubility determination using the shake-flask method.
Potential Biological Activity and Signaling Pathways
While specific biological targets for 3-Bromo-8-methoxy-1,5-naphthyridine have not been explicitly identified in the literature, the broader class of naphthyridine derivatives has been shown to exhibit a variety of biological activities, often through the inhibition of protein kinases or by interacting with specific receptors.[9][10] For instance, various naphthyridine-based compounds have been investigated as inhibitors of kinases such as PDK-1 and as ligands for cannabinoid and nicotinic acetylcholine receptors.[11][12][13]
Based on this, a hypothetical signaling pathway where a naphthyridine derivative could act as a kinase inhibitor is depicted below. This is a generalized representation and would require experimental validation for 3-Bromo-8-methoxy-1,5-naphthyridine.
Caption: A potential mechanism of action via kinase inhibition.
Conclusion
3-Bromo-8-methoxy-1,5-naphthyridine is a compound with physicochemical properties that warrant further investigation for its potential applications in drug discovery. This guide has summarized the currently available data and provided standardized protocols for the experimental determination of its key characteristics. While there is a lack of specific biological data for this particular molecule, the known activities of the broader naphthyridine class suggest that it may be a valuable scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors. Further research is needed to fully elucidate its biological activity and therapeutic potential.
References
- 1. 3-Bromo-8-methoxy-[1,5]naphthyridine- [cnreagent.com]
- 2. 3-Bromo-8-methoxy-[1,5]naphthyridine-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 3. 3-Bromo-8-methoxy-1,5-naphthyridine | CymitQuimica [cymitquimica.com]
- 4. 3-Bromo-1,5-naphthyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Bromo-1,5-naphthyridine CAS#: 17965-71-8 [m.chemicalbook.com]
- 6. 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]


